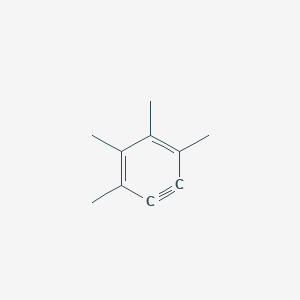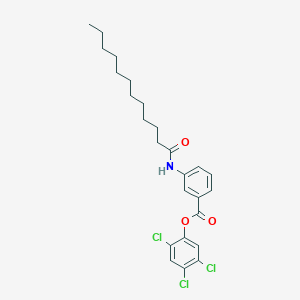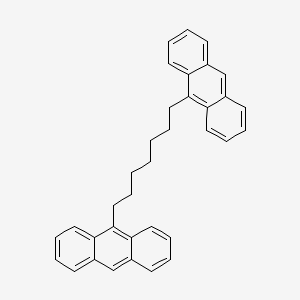
9,9'-(Heptane-1,7-diyl)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Heptane-1,7-diyl)dianthracene is a chemical compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 9,9’-(Heptane-1,7-diyl)dianthracene typically involves the reaction of anthracene with heptane-1,7-diyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Analyse Des Réactions Chimiques
9,9’-(Heptane-1,7-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups are introduced into the anthracene ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
9,9’-(Heptane-1,7-diyl)dianthracene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9,9’-(Heptane-1,7-diyl)dianthracene involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to cellular components, enabling imaging and tracking. In industrial applications, its ability to emit light upon excitation makes it valuable in the development of OLEDs and other photonic devices.
Comparaison Avec Des Composés Similaires
9,9’-(Heptane-1,7-diyl)dianthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthracene: The parent compound, which has a simpler structure and different chemical reactivity.
The uniqueness of 9,9’-(Heptane-1,7-diyl)dianthracene lies in its specific structural modification, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
76733-96-5 |
|---|---|
Formule moléculaire |
C35H32 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
9-(7-anthracen-9-ylheptyl)anthracene |
InChI |
InChI=1S/C35H32/c1(2-4-22-34-30-18-10-6-14-26(30)24-27-15-7-11-19-31(27)34)3-5-23-35-32-20-12-8-16-28(32)25-29-17-9-13-21-33(29)35/h6-21,24-25H,1-5,22-23H2 |
Clé InChI |
CYIWFEKZEXGHPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


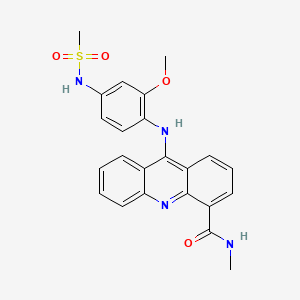



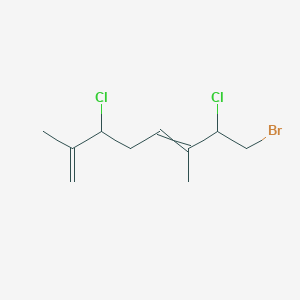
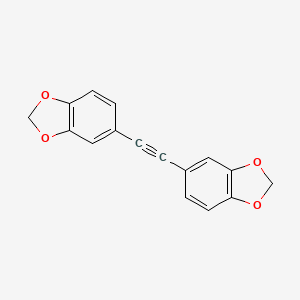
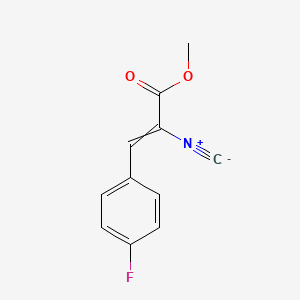
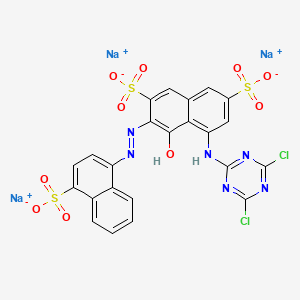
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
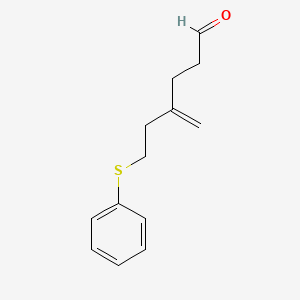

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
